molecular formula C19H15BrN2O5 B6128442 1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6128442
M. Wt: 431.2 g/mol
InChI Key: UEXNFUUNSUZXAX-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including topoisomerase II, tyrosine kinase, and DNA polymerase. The compound has also been reported to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacterial and viral strains, and modulate the activity of several enzymes. The compound has also been reported to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potent anticancer, antimicrobial, and antiviral activities, as well as its ability to modulate the activity of several enzymes. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate the mechanism of action of the compound and its potential applications in the treatment of cancer, bacterial and viral infections, and other diseases. Another direction is to optimize the synthesis method for higher yield and purity and to develop new derivatives with improved properties. Additionally, the compound could be tested in animal models to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved by the reaction of 4-bromoaniline, 2,4-dimethoxybenzaldehyde, and barbituric acid in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

1-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. The compound has been tested against several cancer cell lines, including breast, lung, and colon cancer cells, and has been found to induce cell cycle arrest and apoptosis. It has also been tested against several bacterial and viral strains and has been found to exhibit potent antimicrobial and antiviral activities.

properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-26-14-8-3-11(16(10-14)27-2)9-15-17(23)21-19(25)22(18(15)24)13-6-4-12(20)5-7-13/h3-10H,1-2H3,(H,21,23,25)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXNFUUNSUZXAX-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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